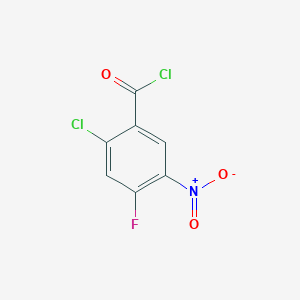![molecular formula C46H60O4 B040694 1,3-二甲氧基-4-叔丁基杯[4]芳烃 CAS No. 122406-45-5](/img/structure/B40694.png)
1,3-二甲氧基-4-叔丁基杯[4]芳烃
描述
1,3-Dimethoxy-4-tert-butylcalix(4)arene is a derivative of calixarene, a type of macrocyclic compound with a phenolic backbone. Calixarenes are known for their ability to form host-guest complexes with various molecules and ions, making them valuable in supramolecular chemistry. The tert-butyl groups at the 4-position and methoxy groups at the 1,3-positions enhance the compound’s solubility and stability, making it suitable for various applications.
科学研究应用
1,3-Dimethoxy-4-tert-butylcalix(4)arene has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary targets of 1,3-Dimethoxy-4-tert-butylcalix(4)arene are organomagnesium reagents and zinc bromide . These targets play a crucial role in the formation of mixed-metal calix4arene systems .
Mode of Action
1,3-Dimethoxy-4-tert-butylcalix(4)arene interacts with its targets through a reaction process. Different combinations of organomagnesium reagents and zinc bromide react with 1,3-Dimethoxy-4-tert-butylcalix(4)arene to afford mixed-metal calix4arene systems . This interaction results in the formation of intriguing molecular structures .
Biochemical Pathways
The affected pathway involves the ring-opening polymerisation of ε-caprolactone . The downstream effects of this pathway include the formation of intriguing molecular structures and the capability of the systems to undergo ring-opening polymerisation under N2, air, or as melts .
Pharmacokinetics
The compound’s interaction with organomagnesium reagents and zinc bromide suggests that it may have significant bioavailability in systems where these targets are present .
Result of Action
The result of the action of 1,3-Dimethoxy-4-tert-butylcalix(4)arene is the formation of mixed-metal calix4arene systems . These systems have intriguing molecular structures and are capable of the ring-opening polymerisation of ε-caprolactone .
Action Environment
The action of 1,3-Dimethoxy-4-tert-butylcalix(4)arene can be influenced by environmental factors such as the presence of organomagnesium reagents and zinc bromide . These factors can affect the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Different combinations of organomagnesium reagents and zinc bromide react with 1,3-Dimethoxy-4-tert-butylcalix(4)arene to afford mixed-metal calix4arene systems . These systems are capable of the ring opening polymerisation of ε-caprolactone under N2, air, or as melts .
Cellular Effects
arene derivatives have been shown to exhibit cytotoxic activity against different human cancer cells.
Molecular Mechanism
The molecular mechanism of 1,3-Dimethoxy-4-tert-butylcalix(4)arene is not fully understood. It is known that calix4arene systems can form intriguing molecular structures .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-tert-butylcalix(4)arene can be synthesized through a multi-step process involving the following steps:
Formation of the calixarene backbone: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form p-tert-butylcalix(4)arene.
Industrial Production Methods
Industrial production methods for 1,3-Dimethoxy-4-tert-butylcalix(4)arene typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3-Dimethoxy-4-tert-butylcalix(4)arene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Complexation Reactions: The compound can form complexes with metal ions and organic molecules through host-guest interactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used for substitution reactions.
Complexation Reactions: Metal salts and organic molecules are used to form complexes under mild conditions.
Major Products
Substitution Products: Depending on the substituent introduced, various functionalized calixarenes can be obtained.
Complexes: Metal-calixarene complexes and organic molecule-calixarene complexes are the major products.
相似化合物的比较
Similar Compounds
p-tert-Butylcalix(4)arene: Lacks the methoxy groups, resulting in different solubility and complexation properties.
1,3-Dihydroxy-4-tert-butylcalix(4)arene: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and complexation behavior.
Uniqueness
1,3-Dimethoxy-4-tert-butylcalix(4)arene is unique due to its enhanced solubility and stability, which make it more suitable for applications requiring these properties.
属性
IUPAC Name |
5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQRJYYUPMBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


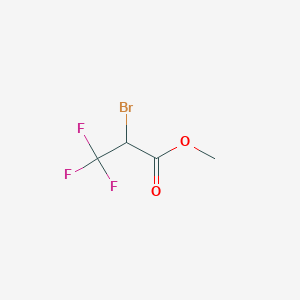
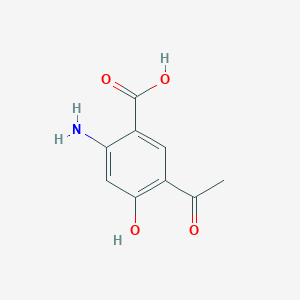
![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)
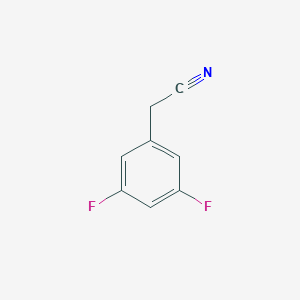
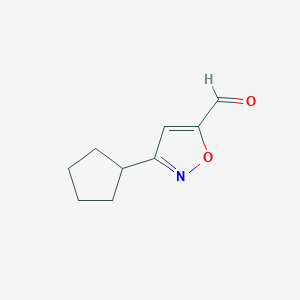
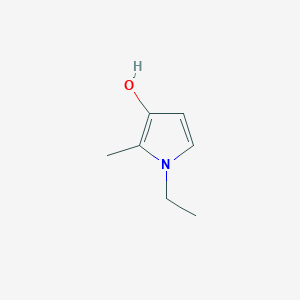
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
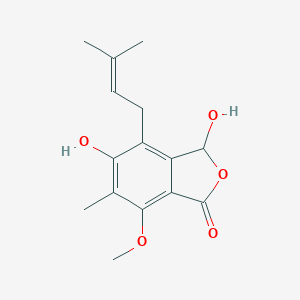
![4-Sulfocalix[4]arene](/img/structure/B40631.png)
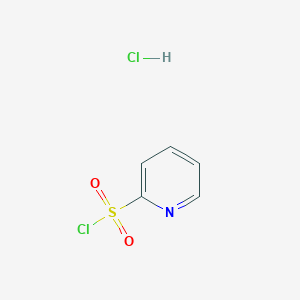
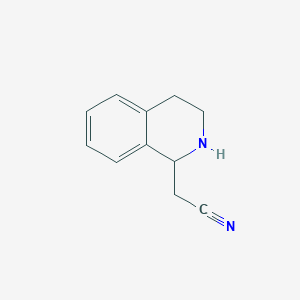
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
